Cas no 1807167-65-2 (6-Chloro-3-methyl-2-nitrothiophenol)

6-Chloro-3-methyl-2-nitrothiophenol is a specialized aromatic thiol compound featuring a chloro-substituted methyl group and a nitro functional group on the thiophenol scaffold. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized thiophene derivatives. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups enhances its reactivity in nucleophilic substitution and coupling reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where precise functionalization of thiophene-based frameworks is required. Proper handling is essential due to its potential sensitivity to light and moisture.
6-Chloro-3-methyl-2-nitrothiophenol structure
1807167-65-2 structure
Product Name:6-Chloro-3-methyl-2-nitrothiophenol
CAS No:1807167-65-2
MF:C7H6ClNO2S
MW:203.646039485931
CID:4960877
Update Time:2025-05-19

6-Chloro-3-methyl-2-nitrothiophenol Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-3-methyl-2-nitrothiophenol
    • Inchi: 1S/C7H6ClNO2S/c1-4-2-3-5(8)7(12)6(4)9(10)11/h2-3,12H,1H3
    • InChI Key: RTLZCALWPJIGEP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C)=C(C=1S)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 185
  • XLogP3: 2.9
  • Topological Polar Surface Area: 46.8

6-Chloro-3-methyl-2-nitrothiophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A014006011-1g
6-Chloro-3-methyl-2-nitrothiophenol
1807167-65-2 97%
1g
1,460.20 USD 2021-06-21

Additional information on 6-Chloro-3-methyl-2-nitrothiophenol

Introduction to 6-Chloro-3-methyl-2-nitrothiophenol (CAS No. 1807167-65-2)

6-Chloro-3-methyl-2-nitrothiophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1807167-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule features a thiophene core substituted with a chlorine atom at the 6-position, a methyl group at the 3-position, and a nitro group at the 2-position. The unique structural configuration of this compound imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further derivatization into bioactive molecules.

The synthesis and application of 6-Chloro-3-methyl-2-nitrothiophenol have been explored in several cutting-edge studies, particularly in the development of novel therapeutic agents. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) substituents on the thiophene ring creates a favorable environment for further functionalization, enabling the construction of complex molecular architectures. This flexibility has been leveraged in the design of inhibitors targeting various biological pathways, including those relevant to metabolic disorders and inflammatory conditions.

Recent advancements in medicinal chemistry have highlighted the utility of thiophene derivatives in drug discovery. 6-Chloro-3-methyl-2-nitrothiophenol serves as a key precursor in the synthesis of more elaborate compounds, such as kinase inhibitors and antimicrobial agents. The nitro group, in particular, can be reduced to an amine or converted into other functional groups like azides or sulfonamides, broadening its synthetic utility. Researchers have demonstrated its role in generating libraries of thiophene-based scaffolds for high-throughput screening (HTS) campaigns, aiming to identify lead compounds with desired pharmacological profiles.

The structural features of 6-Chloro-3-methyl-2-nitrothiophenol also make it relevant in materials science, where thiophene derivatives are increasingly employed in organic electronics due to their conjugated π-systems. While primarily studied for its pharmaceutical applications, this compound exemplifies the intersection of organic synthesis and advanced material design, showcasing its versatility beyond traditional medicinal chemistry contexts.

In terms of biological activity, preliminary studies have suggested that derivatives of 6-Chloro-3-methyl-2-nitrothiophenol may exhibit inhibitory effects on certain enzymes implicated in cancer progression and neurodegenerative diseases. The chlorine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in drug modification strategies. Furthermore, the thiophene ring itself is known to be present in numerous bioactive natural products and synthetic drugs, reinforcing its significance as a pharmacophoric element.

The chemical reactivity of 6-Chloro-3-methyl-2-nitrothiophenol allows for diverse synthetic pathways, including cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, which are essential for constructing biaryl motifs prevalent in modern drug candidates. Its stability under various reaction conditions makes it a reliable building block for multi-step syntheses. Additionally, computational studies have been employed to predict the electronic properties and binding affinities of this compound and its derivatives, aiding rational drug design efforts.

Industrial-scale production considerations for 6-Chloro-3-methyl-2-nitrothiophenol focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles have been applied to develop more sustainable synthetic routes, such as catalytic methods that reduce reliance on hazardous reagents. These efforts align with global trends toward eco-friendly pharmaceutical manufacturing processes.

The future prospects for 6-Chloro-3-methyl-2-nitrothiophenol include its exploration as an intermediate in next-generation therapeutics targeting emerging health challenges. As drug discovery continues to evolve with innovations like structure-based drug design and artificial intelligence-assisted molecular optimization, compounds like this one will remain instrumental in generating novel chemical entities with enhanced efficacy and reduced side effects.

In summary,6-Chloro-3-methyl-2-nitrothiophenol (CAS No. 1807167-65-2) represents a promising chemical entity with multifaceted applications across pharmaceuticals and materials science. Its unique structural attributes enable diverse synthetic manipulations, making it a cornerstone in modern drug development pipelines. Ongoing research continues to uncover new possibilities for this versatile compound, underscoring its importance in advancing scientific innovation.

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